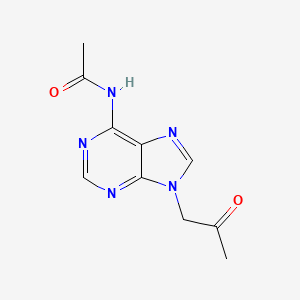
N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide: is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide typically involves the reaction of 9H-purine-6-amine with 2-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.
Substitution: New compounds where the acetamide group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with nucleic acid synthesis and repair processes .
Vergleich Mit ähnlichen Verbindungen
- N-(2-Oxopropyl)acetamide
- N-(9-oxodecyl)acetamide
- N-Methyl-N-(2-oxopropyl)acetamide
Comparison: N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide is unique due to its purine core, which is not present in the other similar compounds listed above. This purine core allows it to interact with biological molecules in ways that other compounds cannot, making it particularly valuable in medicinal chemistry and biochemistry .
Eigenschaften
CAS-Nummer |
105970-01-2 |
|---|---|
Molekularformel |
C10H11N5O2 |
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
N-[9-(2-oxopropyl)purin-6-yl]acetamide |
InChI |
InChI=1S/C10H11N5O2/c1-6(16)3-15-5-13-8-9(14-7(2)17)11-4-12-10(8)15/h4-5H,3H2,1-2H3,(H,11,12,14,17) |
InChI-Schlüssel |
JOBICPZTKKVIPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CN1C=NC2=C(N=CN=C21)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


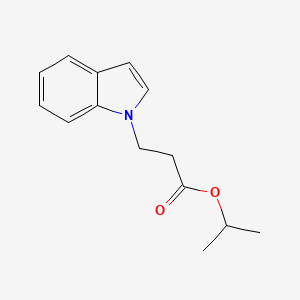
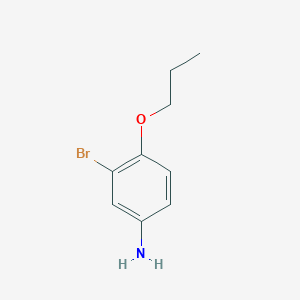
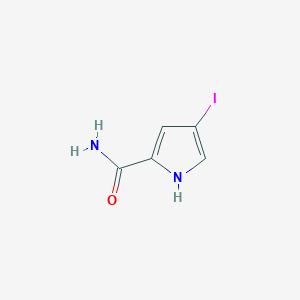

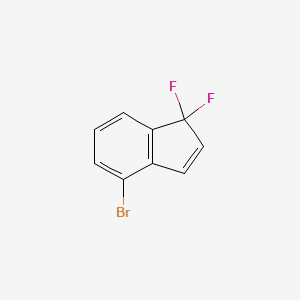


![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)
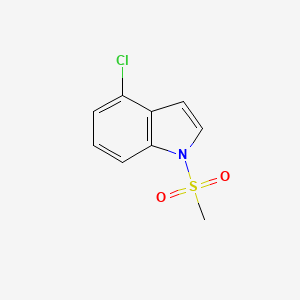
![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)




